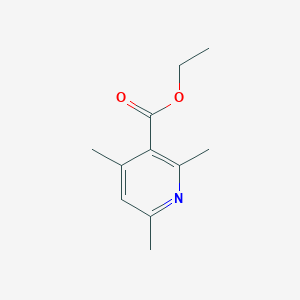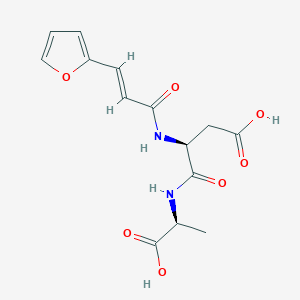
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide, also known as DMFBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. DMFBA is a thiazole-based molecule that contains a fluorobenzamide group, and its unique chemical structure makes it an attractive candidate for use in a variety of research studies.
Mécanisme D'action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide is not fully understood, but it is thought to act by binding to specific targets in cells and disrupting their normal function. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antibacterial activity by disrupting the cell wall of bacteria.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide is its versatility in the laboratory. It can be easily synthesized and modified to create derivatives with different properties, making it a valuable tool for drug development. However, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide. One area of interest is the development of new drugs based on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide and its derivatives. Researchers are also investigating the use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide as a fluorescent probe for the detection of metal ions in biological systems. Additionally, there is ongoing research on the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide and its potential use in the treatment of a variety of diseases, including cancer and inflammation.
Conclusion:
In conclusion, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its unique chemical structure and versatile properties make it a valuable tool for research in a variety of fields. Further research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide and its derivatives is needed to fully understand its mechanism of action and potential applications in medicine.
Méthodes De Synthèse
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide involves a multi-step process that starts with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 4,5-dimethyl-1,3-thiazole-2-amine to produce N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide. The synthesis of this compound requires careful attention to detail and precise control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has been extensively studied for its potential applications in drug development. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs to treat a variety of diseases. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
327078-80-8 |
|---|---|
Formule moléculaire |
C12H11FN2OS |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C12H11FN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-5-3-4-6-10(9)13/h3-6H,1-2H3,(H,14,15,16) |
Clé InChI |
FPZAHTVVNRIQEU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2F)C |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















